2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha
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Overview
Description
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) is a complex organic compound with the molecular formula C12H16. This compound is characterized by its unique structure, which includes multiple cyclopropane rings fused to an indene core. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopropane rings. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. The reactions typically require specific conditions, such as controlled temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted hydrocarbons. These products have their own unique properties and applications in different fields .
Scientific Research Applications
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-) include other polycyclic hydrocarbons and cyclopropane derivatives, such as:
- Pentacyclo[6.3.1.02,7.03,5.09,11]dodecane
- Decahydro-1H-2,4-methanodicyclopropa[a,f]indene
Uniqueness
What sets this compound-) apart from similar compounds is its unique structural arrangement and stability. This makes it particularly useful in applications requiring robust and stable molecular frameworks .
Properties
CAS No. |
114028-43-2 |
---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.26 |
InChI |
InChI=1S/C12H16/c1-5-2-10-9-4-11(8-3-7(8)9)12(10)6(1)5/h5-12H,1-4H2/t5-,6-,7+,8-,9+,10-,11-,12-/m0/s1 |
InChI Key |
CUEVXBHHOPVSBW-KIFHWRLMSA-N |
SMILES |
C1C2C1C3C(C2)C4CC3C5C4C5 |
Synonyms |
2,4-Methano-1H-dicycloprop[a,f]indene,decahydro-,(1a-alpha-,1b-bta-,2-alpha-,2a-bta-,3a-bta-,4-alpha-,4a-bta-,5a-alpha-)-(9CI) |
Origin of Product |
United States |
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